molecular formula C4H10ClN5 B1487288 3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride CAS No. 2193061-30-0

3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride

Cat. No. B1487288
M. Wt: 163.61 g/mol
InChI Key: HOQWMSASHWMQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride” is a chemical compound with the CAS Number: 2193061-30-0 . It has a molecular weight of 163.61 . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of triazole compounds, which includes “3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride”, has been a topic of interest in the field of medicinal and pharmaceutical chemistry . Triazoles are significant heterocycles that exhibit broad biological activities . The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .


Molecular Structure Analysis

The molecular structure of “3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride” consists of a triazole ring attached to a propylamine group . The triazole ring contains three nitrogen atoms and two carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride” include a molecular weight of 163.61 . It is typically stored at room temperature and comes in a powder form .

Scientific Research Applications

Neuropharmacology and Receptor Studies :

  • Compounds like SKF83959, which are benzazepine derivatives, have been studied for their potential effects on dopamine receptor activity, particularly in the context of neurological disorders such as Parkinson's disease. These studies highlight the importance of specific receptor subtype selectivity in the development of therapeutic agents (Piercey et al., 1996).

Biochemical Assays and Metabolic Studies :

  • Tetrazolium compounds, which share a core structural motif with tetraazoles, have been utilized in biochemical assays to evaluate cellular metabolic activity. For instance, WST-1, a tetrazolium salt, is used for colorimetric assays to measure cell proliferation and viability, showcasing the versatility of tetrazole derivatives in research settings (Takamatsu, 1998).

Chemical Degradation and Metabolism :

  • Studies on the metabolic degradation of phenothiazine drugs have revealed that compounds such as γ-(phenothiazinyl-10)-propylamine (PPA) and its derivatives are formed as metabolites, indicating the metabolic pathways and potential biotransformation products of similar compounds. This knowledge is crucial for understanding the pharmacokinetics and toxicology of new drugs (Breyer et al., 1974).

Brain Neurotransmitter Studies :

  • Research on the effects of smoking on brain neurotransmitter systems has provided insights into how compounds can influence serotonin levels and receptor activity in the human brain, which is relevant for understanding the neurochemical impacts of various substances (Benwell et al., 2005).

Future Directions

The future directions for “3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride” and similar compounds could involve further exploration of their broad biological activities . Given the importance of the triazole scaffold, its synthesis and applications in various fields such as medicinal chemistry, agrochemistry, and material chemistry are likely to continue being a focus of research .

properties

IUPAC Name

3-(tetrazol-1-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c5-2-1-3-9-4-6-7-8-9;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQWMSASHWMQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride

CAS RN

2193061-30-0
Record name 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride
Reactant of Route 2
3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride
Reactant of Route 4
3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride
Reactant of Route 5
3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(1H-1,2,3,4-Tetraazol-1-yl)propylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.